molecular formula C13H13ClN4O B5722265 6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine

Cat. No.: B5722265
M. Wt: 276.72 g/mol
InChI Key: VMRBNYPAYPRKJU-OVCLIPMQSA-N
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Description

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylideneamino group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-9-16-12(14)7-13(17-9)18-15-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,17,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBNYPAYPRKJU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine typically involves the condensation of 6-chloro-2-methylpyrimidin-4-amine with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones, while the methylideneamino group can be reduced to form corresponding amines.

    Condensation Reactions: The compound can participate in further condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines.

Scientific Research Applications

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methylpyrimidin-4-amine: Similar structure but lacks the methoxyphenyl and methylideneamino groups.

    4-chloro-6-(methylamino)pyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl and methylideneamino groups distinguishes it from other pyrimidine derivatives and may contribute to its unique properties and applications.

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